HC Orange no. 5
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
57524-50-2 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C16H14N2O2.ClH/c17-7-8-18-10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19;/h1-6,9,18H,7-8,17H2;1H |
InChI Key |
JXVSZMLWYMMWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl |
Origin of Product |
United States |
Chemical Synthesis Pathways and Advanced Derivatization Strategies of Hc Orange No. 5
Elucidation of Reaction Mechanisms in the Formation of Anthraquinone (B42736) Derivatives
The formation of the core anthraquinone structure, 9,10-dioxoanthracene, is a critical first step in the synthesis of derivatives like HC Orange No. 5. wikipedia.org Industrially, this is often achieved through two primary pathways. The first involves the direct oxidation of anthracene, typically using an oxidant like chromium(VI). wikipedia.org The second, and more versatile method for producing substituted anthraquinones, is the Friedel–Crafts reaction between phthalic anhydride (B1165640) and an aromatic substrate like benzene, catalyzed by aluminum chloride (AlCl₃). britannica.comwikipedia.org This reaction proceeds through the formation of an o-benzoylbenzoic acid intermediate, which is then dehydrated and cyclized, usually with concentrated sulfuric acid, to form the tricyclic anthraquinone system. wikipedia.orgtandfonline.comtandfonline.com
Once the anthraquinone core is formed, further functionalization is required. The introduction of amino groups, a key feature of this compound, can be achieved through various mechanisms. One common method involves the nucleophilic substitution of a halogen or sulfonate group on the anthraquinone ring. For instance, sulfonation of anthraquinone with sulfuric acid yields anthraquinone-1-sulfonic acid, which can then be reacted with an amine to introduce the amino functionality. wikipedia.org
Another mechanistic pathway involves the generation of reactive intermediates. For example, some reactions proceed through the formation of a semiquinone radical anion via single electron transfer (SET). mdpi.com This radical can then react with other species to build more complex derivatives. mdpi.com In multicomponent reactions, the mechanism can involve a condensation pathway, for instance, between an aminoanthraquinone, triethyl orthoformate, and a C-H acidic compound, often proceeding without a catalyst. researchgate.net In biosynthetic routes, the mechanism is entirely different, sometimes involving the cyclization of a polyketide precursor to assemble the aromatic rings. nih.gov Research has identified a C15 linear polyene as a discrete intermediate for the biosynthesis of both an enediyne core and an anthraquinone moiety in certain natural products. pnas.org
Exploration of Novel Synthetic Routes and Catalytic Approaches for this compound
Modern synthetic chemistry seeks more efficient and environmentally benign methods for preparing complex molecules. The synthesis of anthraquinone derivatives has benefited from such innovations, moving beyond harsh traditional methods that often require severe conditions and toxic reagents. tandfonline.comtandfonline.com
One significant advancement is the use of microwave-assisted synthesis. tsijournals.com This non-conventional energy source can dramatically accelerate organic reactions, leading to shorter completion times, higher yields, and often purer products. tsijournals.com Syntheses of anthraquinone dyes have been successfully carried out in a single pot without solvents using a domestic microwave oven, following a condensation mechanism. tsijournals.com
Another area of exploration is the development of novel catalytic systems. Researchers have developed an efficient, one-pot synthesis of anthraquinone derivatives using alum (KAl(SO₄)₂·12H₂O) as an inexpensive, readily available, and effective catalyst. tandfonline.comtandfonline.comresearchgate.net This method offers remarkable advantages, including the use of water as a solvent at ambient temperature, simple procedures, and rapid reaction times (60-120 minutes), achieving good to excellent yields. tandfonline.com Other heterogeneous catalysts like montmorillonite (B579905) K10 clay have also been employed to facilitate the Friedel-Crafts reaction. tandfonline.com
The functionalization of the anthraquinone skeleton has been greatly expanded by the application of transition metal-catalyzed cross-coupling reactions. colab.ws Techniques like the Suzuki–Miyaura reaction allow for the formation of new carbon-carbon bonds, enabling the introduction of alkyl or aryl groups onto the anthraquinone ring system. colab.ws Ruthenium-catalyzed C-H alkylation with various alkenes has also been shown to proceed with high regioselectivity. colab.ws
Interactive Table: Alum-Catalyzed Synthesis of Anthraquinone Derivatives This table summarizes the results from an efficient, water-based synthesis of various anthraquinone derivatives using alum as a catalyst, demonstrating the versatility and efficiency of this novel approach. tandfonline.comtandfonline.com
| Entry | Substituted Benzene | Product | Time (min) | Yield (%) |
| 1 | Toluene | 2-Methylanthraquinone | 60 | 96 |
| 2 | Ethylbenzene | 2-Ethylanthraquinone | 70 | 95 |
| 3 | Anisole | 2-Methoxyanthraquinone | 90 | 88 |
| 4 | Chlorobenzene | 2-Chloroanthraquinone | 120 | 75 |
| 5 | Benzene | Anthraquinone | 90 | 85 |
Understanding the intermediates and transition states in a reaction pathway is crucial for optimizing conditions and controlling outcomes. In the classic Friedel-Crafts synthesis of anthraquinones, o-benzoylbenzoic acid is a well-established and isolable intermediate. wikipedia.org The cyclization of this intermediate is the final ring-closing step to form the tricyclic system.
In other synthetic transformations, more transient species are involved. Diazonium salts, formed from amino-anthraquinones, serve as versatile intermediates for introducing a wide range of functional groups onto the aromatic ring through radical processes or substitution reactions. colab.wsresearchgate.net The biosynthesis of some complex anthraquinone-containing natural products proceeds through a completely different set of intermediates, with a linear polyketide chain being the nascent precursor that is ultimately cyclized and oxidized. pnas.org
The mechanism of action for many anthraquinones involves their ability to form a semiquinone radical anion (Q•−) by accepting an electron. mdpi.com This species is a key intermediate in redox processes and can subsequently react with molecular oxygen to generate reactive oxygen species (ROS). mdpi.com While often discussed in the context of biological activity, such radical intermediates can also play a role in synthetic transformations. In the retrosynthetic analysis of certain complex natural products, an anthrone (B1665570) intermediate—a reduced form of anthraquinone—is identified as a key precursor for subsequent alkylation and cyclization steps. nih.gov
The concept of stereochemical control is fundamental in organic synthesis, allowing for the precise three-dimensional arrangement of atoms in a molecule. numberanalytics.com this compound is a planar, achiral molecule, meaning it does not have a non-superimposable mirror image and lacks stereogenic centers. ethz.ch Therefore, stereochemical control in its synthesis does not pertain to generating specific enantiomers or diastereomers.
However, the principles of stereochemistry are still relevant in a broader sense, particularly concerning regioselectivity. The anthraquinone core is symmetric, but the introduction of a first substituent renders the molecule prochiral—it has a plane of symmetry, and subsequent reaction on either side of this plane can lead to different constitutional isomers. numberanalytics.com Controlling the position of subsequent functional groups is a critical challenge. For example, in the synthesis of this compound, the amino group and the benzoic acid moiety must be introduced at specific positions on the anthraquinone ring. This regiochemical control is dictated by the directing effects of existing substituents and the reaction conditions, representing a form of stereochemical control over the final molecular architecture.
Advanced synthetic strategies can introduce chirality. Planar chirality arises when a molecule's plane of asymmetry is a key structural feature, a concept well-studied in transition metal π-complexes. nih.gov While not present in this compound itself, the synthesis of novel derivatives could involve creating planar chiral molecules by, for example, incorporating the anthraquinone unit into a larger, constrained system like a cyclophane or a mechanically interlocked molecule such as a rotaxane. nih.govwhiterose.ac.uk Such strategies would rely on chiral catalysts or auxiliaries to influence the stereochemical outcome. numberanalytics.comethz.ch
Design and Synthesis of Modified this compound Structures for Specific Material Interactions
The modification of the basic this compound structure allows for the fine-tuning of its chemical and physical properties, such as color, solubility, and affinity for substrates. The synthesis of such derivatives involves attaching various functional groups to either the anthraquinone core or the appended benzoic acid ring. google.com
A common strategy is to alter the substitution on the benzoic acid moiety or change its attachment point on the anthraquinone ring. For instance, 3-[(4-amino-9,10-dioxo-1-anthracenyl)amino]benzoic acid is an isomer with a different linkage point. sielc.com Further modifications can include the introduction of additional substituents, such as a bromine atom on the anthraquinone ring, to yield compounds like 2-[(4-amino-3-bromo-9,10-dioxo-1-anthracenyl)amino]benzoic acid. sielc.com
More complex derivatization strategies involve multi-step syntheses to append elaborate functional groups. vulcanchem.com For example, the amino group of an aminoanthraquinone can be reacted to form a carbamate-ester linkage, connecting it to other molecular fragments like a 4-(trifluoromethyl)benzoate group. vulcanchem.com Such modifications can significantly alter properties like lipophilicity and metabolic stability. vulcanchem.com Cross-coupling reactions, such as the Ullmann reaction or the Suzuki reaction, are powerful tools for creating C-N and C-C bonds, respectively, enabling the synthesis of a diverse library of derivatives with tailored functionalities for specific material interactions or biological activities. colab.ws
Interactive Table: Examples of Modified Anthraquinone-Benzoic Acid Structures This table showcases various synthesized derivatives related to the this compound scaffold, highlighting different modification strategies and the resulting complex structures.
| Compound Name/Description | Key Modification | Synthetic Method Highlighted | Reference |
| 3-[(4-Amino-9,10-dioxo-1-anthracenyl)amino]benzoic acid | Isomeric linkage (meta-substituted benzoic acid) | Standard amine condensation | sielc.com |
| 2-[(4-Amino-3-bromo-9,10-dioxo-1-anthracenyl)amino]benzoic acid | Bromination of the anthraquinone core | Electrophilic aromatic substitution | sielc.com |
| 4-(9-Nitro-12,14-dioxo-9,10-dihydro-9,10- colab.wstsijournals.comepipyrroloanthracen-13-yl)benzoic acid | Diels-Alder reaction followed by N-arylation | Cycloaddition/Condensation | google.com |
| 2-((9,10-Dioxo-9,10-dihydroanthracen-2-yl)amino)-2-oxoethyl 4-(trifluoromethyl)benzoate | Carbamate-ester linkage to a trifluoromethylphenyl group | Multi-step acylation and esterification | vulcanchem.com |
| Anthra[1,2-d] wikipedia.orgmdpi.comtsijournals.comtriazine-4,7,12(3H)-triones | Heterocyclic ring fusion to the anthraquinone core | Amide formation followed by endo-cyclization | researchgate.net |
Spectroscopic and Photophysical Characterization of Hc Orange No. 5
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
The precise determination of the molecular structure of HC Orange No. 5 requires the application of several complementary spectroscopic methods. These techniques probe different aspects of the molecule's atomic and electronic composition, providing a complete picture of its structure.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and determine the molecular fingerprint of a compound by analyzing its vibrational modes. aip.org
For this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The anthraquinone (B42736) core would exhibit characteristic C=O stretching vibrations, while the amino group (-NH) and the ethyl side chain would show distinct N-H and C-H stretching and bending modes, respectively. Fourier Transform Infrared (FTIR) spectroscopy is a common method for this analysis. aip.org
Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound (Note: Experimental data for this compound is not publicly available. This table represents expected vibrational modes based on its chemical structure.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine (-NH-) | 3300-3500 |
| C-H Stretch (Aromatic) | Anthraquinone Ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Ethyl Side Chain | 2850-2960 |
| C=O Stretch | Quinone Carbonyl | 1650-1680 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| N-H Bend | Secondary Amine (-NH-) | 1550-1650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and number of unique protons and carbon atoms. rsc.orgresearchgate.net
For this compound, ¹H NMR would identify the signals from the protons on the aromatic anthraquinone core and the aliphatic ethylamino side chain. The chemical shifts, signal splitting (multiplicity), and integration values would confirm the substitution pattern. ¹³C NMR would complement this by showing distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the side chain. Advanced 2D-NMR techniques like COSY and HMQC could be used to establish definitive correlations between protons and carbons. researchgate.net
Detailed experimental NMR data for this compound are not found in the surveyed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aminoanthraquinone dyes are known for their strong absorption in the visible region, which is responsible for their color. aip.orgnih.gov This absorption is typically due to an intramolecular charge transfer (ICT) transition from the electron-donating amino group to the electron-accepting anthraquinone core. nih.gov
The UV-Vis spectrum of this compound is expected to show a strong absorption band in the visible range, giving it its characteristic orange color. The position of the maximum absorption (λmax) is sensitive to factors like solvent polarity and substitution on the anthraquinone skeleton. nih.govrsc.orgnih.govacs.org Studies on related compounds show that increasing solvent polarity or modifying substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. nih.govrsc.org
While a specific spectrum for this compound is not available, the general characteristics for aminoanthraquinones are well-documented. psu.edunih.gov
Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Identification
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. rsc.org
Table 2: Physicochemical Properties of this compound (Note: Data derived from its chemical structure and general properties of the compound class.)
| Property | Value/Description |
|---|---|
| Chemical Name | 2-((2-aminoethyl)amino)-9,10-anthracenedione |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
Investigation of Photophysical Processes
The photophysical processes of a dye, such as photoabsorption and emission, dictate its performance in applications like coloring and fluorescence. These properties are intrinsically linked to the molecule's electronic structure.
Photoabsorption and Emission Characteristics
Photoabsorption is the process measured by UV-Vis spectroscopy, as described in section 3.1.3. The efficiency of this absorption is given by the molar extinction coefficient (ε) at a specific wavelength.
Fluorescence emission occurs when a molecule returns to its electronic ground state from an excited state by emitting a photon. The photophysical properties of 2-amino-9,10-anthraquinone, a related compound, have been shown to be highly dependent on solvent polarity, which influences the fluorescence quantum yields and lifetimes. nih.gov It is expected that this compound would exhibit similar solvent-dependent behavior. nih.govchimia.ch The study of these characteristics involves measuring fluorescence spectra, quantum yields, and excited-state lifetimes. nih.gov
Detailed experimental data on the emission characteristics of this compound are not available in the reviewed scientific literature.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-((2-aminoethyl)amino)-9,10-anthracenedione |
| 2-((2-aminoethyl)amino)-9,10-anthracenedione monohydrochloride |
| 2-aminoanthraquinone |
Excited State Dynamics and Energy Transfer Mechanisms
The excited-state dynamics of this compound, a nitroaniline derivative, are characteristic of push-pull chromophores, which feature electron-donating groups (the amino and hydroxyethylamino moieties) and an electron-withdrawing group (the nitro moiety). Upon absorption of light, the molecule is promoted to an electronic excited state, from which several relaxation pathways are possible. The dynamics are complex and highly influenced by the molecular environment, particularly the polarity of the solvent.
Following photoexcitation, the molecule initially populates a Franck-Condon state, which then rapidly relaxes. The primary deactivation pathways for such molecules include internal conversion, fluorescence, and intersystem crossing to a triplet state. In push-pull systems like this compound, the excited-state landscape is often characterized by both a locally excited (LE) state and an intramolecular charge transfer (ICT) state. The ICT state, where electron density is significantly shifted from the donor to the acceptor part of the molecule, is heavily stabilized by polar solvents. This stabilization typically leads to a large Stokes shift and solvatochromism, where the emission spectrum shifts to longer wavelengths with increasing solvent polarity. For similar organic dyes, the transition from the LE to the ICT state is an ultrafast process, often occurring on a picosecond or even femtosecond timescale. nih.govacs.org
Energy transfer mechanisms involving molecules like this compound can occur, most notably through Förster Resonance Energy Transfer (FRET). tandfonline.com FRET is a non-radiative process where an excited donor molecule transfers its energy to a nearby acceptor molecule through dipole-dipole interactions. tandfonline.com The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the molecules, and their relative orientation. ias.ac.in While specific FRET pairs involving this compound are not extensively documented in the literature, its broad absorption in the visible spectrum suggests it could potentially act as an energy acceptor in a FRET system with a suitable donor. tandfonline.com
Photochemical Reactivity and Transformation Pathways
The photochemical reactivity of this compound is primarily governed by its nitro-aromatic structure. Nitro-aromatic compounds are known to undergo a variety of photochemical reactions, often initiated by the absorption of UV light. photobiology.comcdnsciencepub.com These reactions can lead to the transformation and degradation of the dye.
One of the most significant photochemical pathways for nitro-aromatics is the photoreduction of the nitro group. This multi-step process can yield various products depending on the reaction conditions, such as the presence of hydrogen donors. The nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities. These reactions often proceed via the triplet excited state of the molecule. cdnsciencepub.com
The electron-rich nature of the substituted aniline (B41778) ring also makes it susceptible to photosubstitution reactions. Furthermore, prolonged exposure to light, especially UV radiation, can lead to the photodegradation of the dye molecule. This can involve the cleavage of the aromatic ring or the breakdown of its substituents, resulting in a loss of color and the formation of smaller, colorless compounds. Studies on other dyes show that photocatalytic degradation, often facilitated by semiconductor nanoparticles like TiO₂, involves the generation of highly reactive species such as hydroxyl radicals that attack the dye molecule. mdpi.comgjesm.net
In addition to photochemical reactions, other transformation pathways can be relevant. As a secondary amine, this compound has the potential to be nitrosated by nitrogen oxides present in the atmosphere to form N-nitrosamines, which is a significant chemical transformation pathway for this class of compounds. nih.gov
A summary of potential transformation pathways for this compound, based on the reactivity of its functional groups, is presented below.
| Reaction Type | Reacting Moiety | Potential Products | Conditions |
| Photoreduction | Nitro Group (-NO₂) | Nitroso, Hydroxylamino, Amino derivatives | UV irradiation, H-donor presence |
| Photodegradation | Entire Molecule | Smaller organic fragments, CO₂, H₂O | Prolonged UV/Visible light exposure |
| Photosubstitution | Aromatic Ring | Substituted aniline derivatives | UV irradiation, Nucleophile presence |
| Nitrosation | Secondary Amine | N-nitrosamine derivative | Exposure to nitrogen oxides (e.g., from air pollution) |
Molecular Interactions and Mechanistic Studies Non Biological Substrates
Elucidation of Interaction Forces with Polymeric and Material Substrates
The binding of dyes like HC Orange No. 5 to substrates is a complex process governed by a variety of intermolecular forces. The nature and strength of these interactions determine the efficacy and durability of the coloration.
Adsorption and Desorption Mechanisms on Textile Fibers
The application of dyes to textile fibers is a process of adsorption, where dye molecules move from a solution to the surface of the fiber. The reverse process, desorption, is critical for understanding colorfastness. The fixation of dyes onto textile fibers is primarily governed by non-covalent interactions. nih.gov
The primary forces responsible for the adsorption of organic dyes onto textile fibers include:
Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. nih.gov
Hydrogen bonding: This occurs when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen, which are abundant in both dye molecules and natural fibers like cotton and wool. nih.gov
Hydrophobic interactions: These interactions are significant, especially in aqueous environments, where nonpolar parts of the dye molecule and the fiber tend to associate to minimize contact with water. nih.gov
Electrostatic interactions: When the dye and the fiber carry opposite charges, a strong electrostatic attraction, or ionic bond, can form. For instance, anionic dyes bind strongly to cationized cotton due to electrostatic forces. nih.govmdpi.com
The efficiency of dye adsorption is influenced by several factors, including the chemical nature of both the dye and the fiber, the pH of the dyeing solution, temperature, and the presence of other chemicals like salts. mdpi.comresearchgate.net For example, the adsorption of anionic dyes onto cotton is typically low due to electrostatic repulsion between the negatively charged dye and the negatively charged cotton surface. However, chemical modification of the cotton to introduce positive charges (cationization) can dramatically increase dye uptake to over 99%. mdpi.com
The table below illustrates the typical fixation rates of different dye classes on various fibers, highlighting that a significant percentage of dye may not bind and is instead released into effluents. nih.gov
| Fiber Type | Dye Class | Fixation Rate (%) |
| Cotton | Reactive | 50-80 |
| Cotton | Direct | 70-95 |
| Cotton | Vat | 80-95 |
| Cotton | Sulfur | 60-70 |
| Wool | Acid | 80-95 |
| Wool | Reactive | 80-92 |
| Polyester | Disperse | 90-100 |
| This table is based on generalized data and actual fixation rates can vary depending on specific dyes, fibers, and application processes. nih.gov |
Surface Interactions with Diverse Material Matrices
Beyond textiles, the interaction of azo dyes with other material matrices is an area of active research, particularly for environmental remediation. Materials like activated carbon and metal-organic frameworks (MOFs) are studied for their ability to adsorb dyes from wastewater. csic.es
For instance, the iron-benzenetricarboxylate (Fe(BTC)) MOF has demonstrated a significantly higher adsorption capacity for the azo dye Orange II compared to activated carbon. csic.es The adsorption process in this case is complex, involving both physical adsorption (physisorption) and chemical adsorption (chemisorption), with the rate being controlled by the diffusion of dye molecules into the pores of the adsorbent. csic.es Thermodynamic studies of this interaction have shown it to be a spontaneous and exothermic process. csic.es
Supramolecular Assembly and Aggregation Phenomena
Under certain conditions, individual molecules of this compound can interact with each other to form larger, ordered structures known as supramolecular assemblies or aggregates. This self-assembly is driven by non-covalent interactions.
Formation of Self-Assembled Structures
The self-assembly of organic molecules like dyes is a phenomenon where molecules spontaneously organize into stable, structurally well-defined aggregates. nih.gov This process is driven by a combination of non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces. nih.gov The resulting assemblies can take various forms, including nanoparticles, nanofibers, and larger clusters. nih.gov
In the context of similar complex organic molecules, research has shown that the formation and morphology of these self-assembled structures are highly dependent on the molecular structure. For example, the presence of specific functional groups, like saccharides or peptides, can direct the assembly process. nih.govacs.org The π-π stacking of aromatic rings is a particularly important driving force in the aggregation of many dye molecules. nih.govchinesechemsoc.org
Influence of Solvent Environment on Aggregation
The solvent plays a critical role in the aggregation of dye molecules. The polarity and hydrogen-bonding capacity of the solvent can significantly influence the strength of the intermolecular forces driving self-assembly. acs.org
For many organic dyes, aggregation is more pronounced in polar solvents like water. acs.org This is often attributed to the hydrophobic effect, where nonpolar portions of the dye molecules are driven together to minimize their disruptive effect on the hydrogen-bonding network of water. acs.org In contrast, in less polar or non-protic solvents, these hydrophobic interactions are weaker, which can lead to different aggregation behavior or a preference for the monomeric (unaggregated) state. acs.org
Studies on various dye systems have demonstrated that changing the solvent composition, such as by mixing water with co-solvents like ethanol (B145695) or tetrahydrofuran, can systematically alter the extent and nature of aggregation. acs.org Temperature and dye concentration are also key factors that can be used to control the size and type of aggregates formed in solution. researchgate.netrsc.org
Mechanistic Studies of Chemical Bonding and Intermolecular Forces
The interactions of this compound with substrates and with itself are fundamentally governed by the principles of chemical bonding and intermolecular forces. The molecule's structure, with its combination of polar and nonpolar groups, allows for a diverse range of interactions.
The key intermolecular forces at play include:
Dipole-Dipole Interactions: These occur between polar molecules. The nitro groups and the amine group in this compound create a permanent dipole moment in the molecule, allowing it to interact with other polar molecules, including other dye molecules and polar sites on a substrate.
Hydrogen Bonding: The amine group in this compound can act as a hydrogen bond donor, while the nitro groups and the nitrogen atoms in the azo linkage can act as hydrogen bond acceptors. cambridgemedchemconsulting.com This ability to form hydrogen bonds is crucial for its interaction with protic solvents like water and with fibers that have hydrogen-bonding capabilities, such as cotton and wool. nih.govacs.org
π-π Stacking: The aromatic rings in the structure of this compound are electron-rich and can interact with other aromatic systems through π-π stacking. This is a major driving force in the aggregation of the dye and its adsorption onto aromatic polymers. nih.govchinesechemsoc.org
Ion-Dipole and Ionic Interactions: In its protonated form or when interacting with charged species, this compound can participate in strong ion-dipole or ionic interactions. gatech.edu For example, an electrostatic attraction would exist between a positively charged part of the dye molecule and a negatively charged surface. nih.gov
The relative strength of these non-covalent interactions is generally much weaker than covalent bonds, but their cumulative effect is significant and dictates the macroscopic properties and behavior of the dye. cambridgemedchemconsulting.comgatech.edu
Analytical Methodologies for Quantitative and Qualitative Determination of Hc Orange No. 5
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating colorants from the complex mixture of ingredients found in cosmetic products. The choice of technique depends on the required resolution, sensitivity, and analytical throughput.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification and purity assessment.
While specific studies detailing the HPLC-DAD analysis of HC Orange No. 5 are not prevalent, the methodology is extensively applied to the analysis of other hair dyes, including those in the "HC" category. grafiati.comresearcher.life For instance, research on other colorants like HC Yellow No. 5 demonstrates the use of HPLC-DAD for simultaneous analysis in cosmetic products, where detection wavelengths are optimized based on the compound's maximum absorption (λmax). mdpi.comresearchgate.net The technique is also robust for determining synthetic by-products and intermediates in other color additives, such as D&C Orange No. 5. nih.gov The principle involves separating the dye on a reversed-phase column (like a C18) with a suitable mobile phase, and the DAD detector provides both a chromatogram and a UV-Vis spectrum for the eluting compound.
Table 1: Example HPLC-DAD Parameters for Hair Dye Analysis Note: These are general parameters for the analysis of various hair dyes, as specific validated methods for this compound are not detailed in the provided sources.
| Parameter | Value / Description | Source |
|---|---|---|
| Column | Reversed-phase C18 | researcher.liferesearchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile (ACN) and an aqueous buffer (e.g., ammonium (B1175870) acetate) | grafiati.commdpi.com |
| Detection | Diode Array Detector (DAD) | mdpi.comresearchgate.net |
| Wavelengths | Monitored at multiple wavelengths, including 254 nm, 430 nm, and 590 nm, depending on the analytes | mdpi.comresearchgate.net |
| Flow Rate | Typically 0.4 - 1.0 mL/min | researchgate.netfda.gov.tw |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle-size columns (typically <2 µm) to achieve faster separations, higher resolution, and greater sensitivity. Coupled with an extended Photo-Diode Array (PDA) detector, UPLC provides high-quality spectral data for definitive identification.
This technique is highly effective for the qualitative and quantitative analysis of color additives in various food and cosmetic products. fda.gov Methods have been developed for a wide range of dyes, including other HC colorants like HC Blue No. 2 and HC Yellow No. 4. fda.gov The extraction process often involves solid-phase extraction (SPE) to clean up the sample before injection into the UPLC system. fda.gov The high resolving power of UPLC is particularly useful for separating structurally similar dyes that might co-elute in a standard HPLC run. The validation of UPLC-PDA methods typically includes assessing selectivity, linearity, limits of detection (LOD), and quantification (LOQ). mdpi.com
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used for separating non-volatile mixtures. It serves as a rapid and cost-effective method for screening and identification. While less quantitative than HPLC or UPLC, TLC is valuable for preliminary analysis and purity checks of hair dyes. cir-safety.org
The method involves spotting the sample onto a plate coated with an adsorbent material, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable solvent system. scribd.com The components separate based on their differential partitioning between the stationary and mobile phases. TLC has been used for the identification of various HC dyes and can be a precursor to more sophisticated analyses like HPLC or mass spectrometry. fda.govcir-safety.org
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) provides highly specific information based on the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it becomes one of the most powerful tools for the trace-level analysis of compounds in complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity by using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. fda.gov.tw This makes it ideal for quantifying specific dyes, even at very low concentrations in cosmetic products. nih.gov
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) provides high-resolution mass accuracy, enabling the confident identification of unknown compounds and the structural elucidation of analytes based on their fragmentation patterns. mdpi.com These methods are critical for analyzing banned or restricted colorants. mdpi.commdpi.com Studies have successfully used LC-MS/MS and LC-Q-TOF-MS to detect and characterize a wide array of hair dyes, including HC Yellow No. 5, which was detected in negative ion mode. mdpi.commdpi.com This demonstrates the suitability of the technique for the broader class of HC colorants.
Table 2: Exemplary LC-MS/MS Parameters for a Related HC Dye Note: Data shown is for HC Yellow No. 5, as it illustrates the parameters used for analyzing compounds in this class. Specific ions for this compound would need to be determined experimentally.
| Parameter | Value / Description | Source |
|---|---|---|
| Analyte | HC Yellow No. 5 | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.commdpi.com |
| Precursor Ion (m/z) | 196.07 | mdpi.com |
| Product Ions (m/z) | 166.06, 137.04 | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comfda.gov.tw |
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are fundamental to the quantification of colored compounds like this compound. This technique relies on measuring the amount of light absorbed by a sample at a specific wavelength.
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantification, a calibration curve is typically generated using standards of known concentration. UV-Vis spectrophotometry is often integrated with chromatographic systems, as in HPLC-DAD/PDA, where quantification is performed by measuring the peak area at the dye's maximum absorbance wavelength (λmax). fda.govcir-safety.org For a multi-component analysis of hair dyes, specific wavelengths are chosen for optimal detection of each compound; for example, a study on 13 banned colorants used 430 nm to detect HC Yellow No. 5. mdpi.comresearchgate.net The specific λmax for this compound would be determined experimentally to develop a robust quantitative method.
Quantitative UV-Vis Spectroscopy
Quantitative Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for determining the concentration of absorbing species in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For a compound like this compound, which possesses a chromophore—in this case, the anthraquinone (B42736) structure—UV-Vis spectroscopy is a suitable method for quantification. nih.gov The extensive system of conjugated pi-electrons in the anthraquinone core is responsible for the absorption of light in the visible region of the electromagnetic spectrum, giving the compound its orange color. nih.govontosight.ai
The quantitative analysis of this compound would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve. While specific λmax values for this compound are not extensively documented in publicly available literature, related compounds containing nitroaromatic or dye structures are often analyzed using this method. tsijournals.com For instance, studies on similar dye molecules involve monitoring absorbance changes at their respective λmax to determine purity or degradation over time.
Table 1: Illustrative Data for a Quantitative UV-Vis Spectroscopy Calibration Curve This table presents hypothetical data to illustrate the process, as specific experimental values for this compound are not publicly available.
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.150 |
| 2.5 | 0.375 |
| 5.0 | 0.750 |
| 7.5 | 1.125 |
| 10.0 | 1.500 |
Advanced Infrared Techniques for In-Situ Analysis
Advanced infrared (IR) spectroscopy techniques, particularly Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are powerful tools for the in-situ analysis of chemical compounds on surfaces or in liquid media. uib.noambeed.com These methods allow for the real-time monitoring of chemical changes, such as the binding of a dye to a substrate or its transformation during a chemical process, without extensive sample preparation. nih.govmdpi.com
For this compound, an anthraquinone derivative used as a hair dye, in-situ ATR-FTIR could be employed to study its interaction with hair fibers. ontosight.ai The technique works by measuring the changes in the IR spectrum as the dye is applied. The IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational modes of functional groups within the molecule, such as N-H, C=O, and aromatic C-C bonds. tsijournals.comuib.no By placing a hair sample on the ATR crystal and flowing the dye solution over it, one could observe shifts in peak positions or changes in peak intensities, indicating the formation of bonds or interactions between the dye and the keratin (B1170402) protein in hair. albany.edukurouskilab.com
Research on other hair dyes has successfully used ATR-FTIR to differentiate between dyed and non-dyed hair and even to identify the class of dye used. albany.edukurouskilab.com These studies establish a precedent for using in-situ IR techniques to analyze the application and binding mechanisms of dyes like this compound, providing valuable data on its performance and stability on the substrate. kurouskilab.com
Table 2: Key Infrared Absorption Bands for Functional Groups in this compound This table lists typical wavenumber ranges for the primary functional groups present in the this compound molecule. Specific peak positions would be determined experimentally.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amine (N-H) | 3300-3500 | Stretching |
| Alkane (C-H) | 2850-2960 | Stretching |
| Ketone (C=O) | 1670-1690 | Stretching (Anthraquinone) |
| Aromatic (C=C) | 1450-1600 | Ring Stretching |
Development of Novel Sensor Technologies for Environmental Detection
The development of novel sensor technologies for the detection of organic pollutants in the environment is a rapidly growing field of research. For a compound like this compound, which falls into the category of aromatic amines and dyes, electrochemical sensors are a particularly promising technology. rsc.orgepa.gov These sensors offer high sensitivity, selectivity, rapid response times, and portability, making them suitable for environmental monitoring. nih.gov
An electrochemical sensor for this compound would likely be based on its oxidation at the surface of a specially modified electrode. The core component of such a sensor is the sensing material, which often incorporates nanomaterials like graphene, carbon nanotubes, or metal nanoparticles to enhance sensitivity and catalytic activity. nih.govtsijournals.com For example, a glassy carbon electrode could be modified with a nanocomposite material that facilitates the electron transfer of the amino groups on the this compound molecule. oatext.com
When a sample containing this compound comes into contact with the sensor, the compound is electrochemically oxidized, generating a measurable electrical signal (e.g., current). The magnitude of this signal is proportional to the concentration of the compound. While specific sensors for this compound have not been reported, extensive research exists on developing electrochemical sensors for other amino-containing and nitroaromatic compounds. nih.govmdpi.comepa.gov These studies demonstrate the feasibility of designing highly selective and sensitive sensors for complex organic molecules in various matrices. nih.gov
Table 3: Components of a Hypothetical Electrochemical Sensor for this compound
| Sensor Component | Material/Technology | Function |
|---|---|---|
| Working Electrode | Glassy Carbon Electrode modified with Gold Nanoparticle/Graphene composite | Provides the surface for the electrochemical oxidation of this compound and catalyzes the reaction. |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Provides a stable potential against which the working electrode's potential is measured. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit, allowing current to flow. |
| Analytical Technique | Differential Pulse Voltammetry or Amperometry | Measures the current response corresponding to the concentration of the analyte. |
Chemical Transformations and Environmental Fate Pathways
Photodegradation Mechanisms and Product Characterization
However, research on related anthraquinone (B42736) compounds provides some general insights. The core anthraquinone structure can undergo photolysis. For instance, the parent compound, anthraquinone, has a very short direct photolysis half-life of approximately 9 minutes in aqueous solutions. nih.gov Photoexcitation of some anthraquinone derivatives in the presence of oxygen can lead to the formation of reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals, which in turn can degrade other molecules. nih.gov The photochemical behavior of anthraquinone compounds is also known to be pH-dependent. rsc.org Without specific studies on HC Orange No. 5, it is not possible to determine its specific photodegradation pathway, the products formed, or the reaction kinetics.
Oxidative and Reductive Transformation Pathways in Aqueous and Soil Environments
Information on the specific oxidative and reductive transformation pathways of this compound in aqueous and soil environments is limited. Anthraquinone dyes as a class are known to be resistant to natural degradation due to their stable, fused aromatic ring structure. frontiersin.orgnih.govfrontiersin.org
Advanced Oxidation Processes (AOPs) are recognized as effective methods for degrading complex organic molecules like dyes. atlantis-press.com These processes generate highly reactive hydroxyl radicals that can break down recalcitrant compounds. Common AOPs include ozonation (O₃), Fenton processes (H₂O₂ + Fe²⁺), and photocatalysis (e.g., UV/TiO₂). lodz.plajol.info
While AOPs have been successfully applied to various anthraquinone dyes, demonstrating high decolorization efficiency, specific research detailing the application of these technologies to this compound, including degradation rates, intermediate products, and mineralization efficiency, is not available. lodz.plresearchgate.netmjcce.org.mk Studies on other dyes like Reactive Orange 4 have shown that combining hydrodynamic cavitation with AOPs like H₂O₂ and ozone can significantly enhance degradation and mineralization. nih.gov
Table 1: Common Advanced Oxidation Processes for Dye Degradation
| AOP Technique | Oxidizing Agent(s) | General Mechanism |
|---|---|---|
| Ozonation | Ozone (O₃) | Direct reaction with unsaturated bonds or indirect reaction via hydroxyl radicals. atlantis-press.com |
| Fenton/Photo-Fenton | H₂O₂ + Fe²⁺ (+ UV light) | Generation of hydroxyl radicals from the reaction of hydrogen peroxide and iron ions. mjcce.org.mk |
| UV/H₂O₂ | UV light + H₂O₂ | Photolysis of hydrogen peroxide to form hydroxyl radicals. lodz.pl |
| UV/TiO₂ Photocatalysis | UV light + TiO₂ | Generation of electron-hole pairs on the catalyst surface, leading to ROS formation. ajol.info |
There is no specific information available in the scientific literature regarding the hydrolysis or other abiotic degradation pathways of this compound. For the parent compound, anthraquinone, biodegradation is considered a more significant removal process in soil and water compared to other abiotic routes. nih.gov Reductive transformation processes, often mediated by species like zero-valent iron (ZVI), have been investigated for other types of dyes, but not specifically for this compound. researchgate.net
Fate and Transport Mechanisms in Environmental Compartments (excluding bioaccumulation in organisms)
The environmental fate and transport of chemical compounds are governed by processes such as advection, dispersion, sorption to solids, and volatilization. researchgate.netresearchgate.net For anthraquinone, the parent molecule of this compound, it is expected to adsorb onto suspended solids and sediment when released into water. nih.gov Volatilization from water or soil surfaces is not anticipated to be a significant transport pathway for anthraquinone. nih.gov
Due to the lack of specific studies on this compound, key parameters needed to model its environmental transport, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant, are not available. Therefore, a detailed assessment of its movement through environmental compartments like soil, water, and air cannot be performed.
Chemical Interactions with Environmental Components (e.g., soil organic matter, minerals)
The interaction of dyes with environmental components like soil and minerals is crucial for understanding their mobility and bioavailability. Adsorption is a key process, often driven by electrostatic interactions between the dye molecule and charged surfaces of minerals like clays. mdpi.comresearchgate.net Clay minerals such as montmorillonite (B579905) and kaolinite (B1170537) are known to be effective adsorbents for various dyes. dntb.gov.uamdpi.com
The nature of the interaction can be influenced by the pH of the environment, which affects both the surface charge of the adsorbent and the ionization state of the dye molecule. bioline.org.br While these general principles apply, no specific research has been published on the chemical interactions of this compound with soil organic matter or specific mineral types. Studies on other anthraquinone dyes with Terra Rosa soil have shown that adsorption is highly pH-dependent, with maximum removal occurring under acidic conditions. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₁₅ClN₂O₂ |
| Anthraquinone | C₁₄H₈O₂ |
| Ozone | O₃ |
| Hydrogen Peroxide | H₂O₂ |
| Titanium Dioxide | TiO₂ |
| Iron(II) ion | Fe²⁺ |
| Hydroxyl Radical | •OH |
| Superoxide Radical | •O₂⁻ |
Computational and Theoretical Chemistry Studies of Hc Orange No. 5
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties that govern the color, stability, and reactivity of HC Orange No. 5.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are utilized to determine its ground-state properties. nih.gov These calculations begin by optimizing the molecular geometry to find the lowest energy conformation.
Once the geometry is optimized, a range of electronic properties can be calculated to describe the molecule's reactivity and kinetic stability. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's excitability and chemical reactivity. A smaller gap suggests the molecule can be more easily excited. nih.gov
Other properties derived from DFT, such as ionization potential, electron affinity, and global hardness, provide a detailed picture of the molecule's electronic behavior. researchgate.net These parameters are crucial for understanding how this compound will behave in different chemical environments.
Table 1: Representative Ground State Properties of Anthraquinone (B42736) Derivatives Calculated via DFT
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.0 to -3.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 2.5 to 3.5 eV |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 5.0 to 6.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 2.0 to 3.5 eV |
| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | 3.5 to 5.0 eV |
| Hardness (η) | A measure of resistance to change in electron distribution. | 1.2 to 1.8 eV |
Note: The values presented are representative for amino-anthraquinone type molecules and serve as an illustrative example of DFT-derived data.
To understand the origin of the orange color of this compound, its electronic excited states must be investigated. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for this purpose. mdpi.com It allows for the calculation of electronic transition energies, which correspond to the absorption of light at specific wavelengths. researchgate.net
For dye molecules, the absorption in the visible region of the electromagnetic spectrum is of primary interest. researchgate.net TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions, such as n→π* (an electron excited from a non-bonding orbital to an anti-bonding π* orbital) and π→π* (an electron excited from a bonding π orbital to an anti-bonding π* orbital). mdpi.com Studies on similar amino-anthraquinone dyes show that the amino substituents cause a red-shift in the absorption bands compared to the unsubstituted anthraquinone core. rsc.org
The accuracy of TD-DFT predictions can be influenced by the choice of functional (e.g., B3LYP, CAM-B3LYP) and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com These calculations are essential for explaining the observed color and for designing new dyes with tailored spectral properties.
Table 2: Illustrative TD-DFT Results for Electronic Transitions in Amino-Anthraquinone Dyes
| Transition Type | Description | Calculated λmax Range (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ (π→π)* | Excitation from the ground state to the first singlet excited state. | 480 - 520 | 0.2 - 0.5 |
| S₀ → S₂ (n→π)* | Excitation involving non-bonding electrons on nitrogen or oxygen atoms. | 330 - 370 | 0.01 - 0.05 |
Note: This table provides an example of typical TD-DFT output for a dye molecule like this compound, illustrating the predicted absorption wavelengths and the intensity of the transitions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum mechanics provides deep insight into electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal the flexibility of the (2-aminoethyl)amino side chain and how the molecule interacts with its environment, such as solvents or surfaces.
In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM). mdpi.comnih.gov Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a period, typically nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can provide information on:
Conformational Flexibility: Identifying the preferred shapes (conformations) of the molecule and the energy barriers between them.
Solvation: Understanding how solvent molecules arrange around the dye and form hydrogen bonds.
Intermolecular Interactions: Simulating how this compound might bind to other molecules or surfaces, which is critical for its application as a hair dye. researchgate.net
Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure during the simulation. researchgate.net
Reaction Mechanism Predictions and Energy Landscape Mapping
Computational chemistry is an invaluable tool for exploring potential chemical reactions at the molecular level. nih.gov For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other chemicals. Using DFT, chemists can map the potential energy surface of a reaction.
This process involves:
Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.
Locating Transition States (TS): Finding the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate.
Mapping the Reaction Coordinate: Tracing the lowest energy path from reactants to products, which may include one or more intermediate steps.
These calculations can distinguish between different possible mechanisms, such as concerted or stepwise pathways, and predict the most likely course of a reaction under given conditions. nih.gov This predictive power is essential for optimizing reaction conditions and understanding the stability and potential degradation products of the dye.
Development of Computational Models for Predicting Material Interaction Behavior
The data generated from quantum chemical calculations and MD simulations can be used to develop higher-level computational models that predict how this compound interacts with materials. These models bridge the gap between molecular properties and macroscopic behavior.
For instance, properties calculated from DFT, such as the electrostatic potential surface, can be used to predict regions of the molecule that are likely to engage in electrostatic or hydrogen-bonding interactions. This information can inform the development of Quantitative Structure-Activity Relationship (QSAR) models or more complex coarse-grained simulations.
These models are designed to:
Predict the binding affinity of the dye to a substrate (e.g., hair keratin).
Simulate the diffusion of the dye through a material.
Understand how modifications to the dye's chemical structure will affect its performance and interactions.
By integrating data across different computational scales, from quantum mechanics to macroscopic modeling, a comprehensive understanding of this compound's behavior can be achieved, guiding its effective and safe use.
Advanced Applications Research Non Clinical/non Safety Focused
Integration in Advanced Materials Science as a Probe or Modifier
The unique structure of HC Orange No. 5, which combines an anthraquinone (B42736) core with a nitro group, suggests its potential for use in advanced materials science. The nitro group, known for its electron-accepting properties, has been investigated as a novel anchoring group for organic dyes in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org This suggests that nitro-containing dyes like this compound could potentially be integrated into photovoltaic devices. In such applications, the dye would be responsible for absorbing light and injecting electrons into a semiconductor material, such as titanium dioxide, to generate an electric current. rsc.org
Furthermore, anthraquinone derivatives have been utilized as labels for DNA probes, enabling the electrochemical detection of DNA hybridization. frontiersin.org This indicates a potential application for this compound as a modifier for biosensors. In this context, the anthraquinone moiety could act as an electrochemical reporter, signaling the binding of a target molecule.
Table 1: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Relevant Chemical Features |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Light-harvesting sensitizer | Nitro group as an anchoring moiety |
| Biosensors | Electrochemical probe or modifier | Anthraquinone core for redox signaling |
Use in Analytical Chemistry as a Reagent or Indicator
The chemical structure of this compound also lends itself to potential applications in analytical chemistry. Anthraquinone derivatives have a history of being analyzed through various chromatographic techniques. karger.comnih.gov More specifically, the development of azo-anthraquinone pH probes suggests that related compounds could serve as visual indicators for changes in acidity. google.com The color of such compounds can change in response to pH, making them useful for titrations and other analytical procedures.
Additionally, the electrochemical properties of anthraquinones, as demonstrated in their use with DNA probes, could be harnessed for the development of novel analytical methods. frontiersin.org These methods could be used for the sensitive and selective detection of various analytes.
Research into Its Role in Environmental Remediation Technologies
The presence of dyes like this compound in industrial wastewater is an environmental concern, which has spurred research into effective remediation technologies. researchgate.net As an anthraquinone and nitro dye, this compound belongs to classes of compounds that have been the subject of extensive degradation studies. nih.govnih.govresearchgate.net
Several promising methods for the removal of these types of dyes from water have been investigated:
Mycoremediation: This approach utilizes fungi to break down dye molecules. Certain fungal species have been shown to effectively decolorize and degrade anthraquinone dyes. researchgate.netnih.gov
Photocatalytic Degradation: This technique involves the use of semiconductor materials, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, when irradiated with light, generate reactive oxygen species that can break down dye molecules into less harmful substances. researchgate.netresearchgate.net
Adsorption: Activated carbon and other adsorbent materials can be used to physically remove dyes from water. nih.gov
Research in this area is focused on optimizing these processes for efficiency and cost-effectiveness.
Table 2: Environmental Remediation Techniques for Related Dyes
| Remediation Method | Description | Target Dye Class |
|---|---|---|
| Mycoremediation | Use of fungi to biodegrade dyes. | Anthraquinone Dyes |
| Photocatalytic Degradation | Use of light-activated catalysts to break down dyes. | Azo and Nitro Dyes |
| Adsorption | Physical removal of dyes using adsorbent materials. | Anthraquinone Dyes |
Exploration of Fluorescent Properties for Staining or Markers in In Vitro Biological Assays (Molecular Level without Clinical Implication)
The fluorescent properties of anthraquinone derivatives have opened up possibilities for their use as probes and stains in in vitro biological research. liberty.edu For instance, 1,2-diaminoanthraquinone (B157652) (a related compound) has been used as a fluorescent probe for the detection of nitric oxide in living cells. nih.gov This suggests that this compound, with its anthraquinone core, could potentially be developed into a fluorescent marker for specific cellular components or processes.
The fluorescence of these compounds can be influenced by their molecular structure and their interaction with the surrounding environment. rsc.org Research in this area focuses on synthesizing derivatives with improved fluorescent properties, such as larger Stokes shifts and higher quantum yields, to enhance their utility in biological imaging. liberty.edunih.gov
Furthermore, the sensing of nitroaromatic compounds through fluorescence quenching is a known phenomenon. mdpi.comresearchgate.net This property could potentially be exploited to develop biosensors where the fluorescence of a probe like this compound is altered upon interaction with a target analyte.
Future Research Directions and Methodological Advancements
Integration of Artificial Intelligence and Machine Learning in Dye Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the realm of cosmetic and dye chemistry. researchgate.net These technologies are being increasingly utilized for a variety of applications, from optimizing formulations to predicting the performance and safety of ingredients. researchgate.net
A key application of AI in the cosmetics industry is the prediction of the sensitizing potential of ingredients, which is crucial for consumer safety. mdpi.com In silico models, powered by machine learning, can analyze the physicochemical and structural properties of a compound to predict its likelihood of causing an allergic reaction with an accuracy comparable to traditional animal testing. mdpi.com This "infotechnomics" approach offers a rapid and ethically sound alternative for safety assessments. mdpi.com
The use of AI and ML is projected to grow substantially, with the AI in the beauty industry market expected to reach approximately $13 billion by 2030. keylabs.ai This growth is fueled by the large volume of data generated by the personalized nature of the beauty market, which is invaluable for training machine learning models. keylabs.ai
Novel Spectroscopic Techniques for Real-Time Monitoring of Chemical Transformations
The ability to monitor chemical reactions in real-time is crucial for optimizing synthesis processes and ensuring product quality. Novel spectroscopic techniques are providing unprecedented insights into the dynamics of chemical transformations.
Time-resolved spectroscopy, for instance, allows for the observation of ultrafast chemical events, such as intramolecular hydrogen transfer or cleavage in organometallic compounds. researcher.life Techniques like time-resolved infrared and Raman spectroscopy can monitor vibrational marker modes, offering a window into structural changes as they occur. researcher.life
Fluorescence spectroscopy is another powerful tool for real-time monitoring, particularly in microfluidic systems. researchgate.net By observing changes in fluorescence spectra, researchers can track the progress of a reaction within microdroplets, offering a reliable method for process control. researchgate.net
Spectral imaging is also gaining traction as a non-destructive method for analyzing dyes. mdpi.com Unlike traditional techniques that often require sample extraction, spectral imaging can characterize dyes directly on a substrate by measuring reflectance across a range of wavelengths. mdpi.com When combined with machine learning, this technique can accurately classify dyes based on their spectral signatures. mdpi.com
For the synthesis of HC Orange No. 5, these advanced spectroscopic methods could be employed to monitor the reaction between its precursors, ensuring optimal conditions and high yields of the final product. The structural elucidation of newly synthesized dyes is also greatly aided by a combination of techniques including UV-vis, FT-IR, and NMR spectroscopy. rsc.org
Sustainable Synthesis Methodologies for Environmentally Benign Production
The growing consumer demand for "greener" and safer products is driving a shift towards sustainable synthesis methodologies in the chemical industry, including the production of hair dyes. researchgate.net This has led to increased research into the use of natural and biodegradable materials. mdpi.comdelraybeachhairdresser.com
One promising approach is the use of biocatalysts, such as enzymes, to mediate chemical reactions. For example, bacterial laccase has been successfully used in the eco-friendly synthesis of indo dyes, offering a sustainable alternative to traditional chemical methods. rsc.org This enzymatic route operates under mild conditions of pH and temperature in water, reducing the environmental impact. rsc.org
The use of plant-based colorants, such as henna, indigo, and juglone, is also on the rise. mdpi.comdelraybeachhairdresser.com These natural dyes are often perceived as less toxic and are biodegradable. mdpi.com Research is ongoing to improve the performance and color range of these natural alternatives. mdpi.com For instance, combining natural extracts with mordants like iron (II) sulfate (B86663) can produce a wider spectrum of colors. mdpi.com
The principles of green chemistry are being applied to develop biodegradable hair colorants that break down naturally, minimizing their ecological footprint. delraybeachhairdresser.com These innovative practices aim to provide vibrant and long-lasting colors without the use of harsh chemicals. delraybeachhairdresser.com While this compound is a synthetic dye, future research could explore greener synthesis pathways or the development of bio-based alternatives with similar properties.
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry has become an indispensable tool for predicting the properties of molecules and streamlining the experimental process. chemrxiv.org By employing methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can accurately predict spectroscopic properties, such as UV-Vis spectra, and color. chemrxiv.orgnih.govmdpi.com
These computational approaches are particularly valuable for understanding the behavior of dyes in different environments, considering factors like pH and solvent effects. chemrxiv.org They can also be used to screen large numbers of candidate molecules, identifying those with the most promising properties before they are synthesized in the lab, which saves significant time and resources. researchgate.net
In the context of this compound, these predictive methodologies could be used to fine-tune its properties or to design novel derivatives with enhanced performance characteristics. The ability to reliably predict the outcomes of chemical modifications can guide synthetic efforts and accelerate innovation in dye chemistry. nih.govmdpi.com
Q & A
Q. How can researchers navigate gaps in primary literature on this compound while ensuring ethical data use?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map existing knowledge and identify understudied areas. Cite preprints and conference abstracts with caution, prioritizing peer-reviewed studies. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when reusing published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
